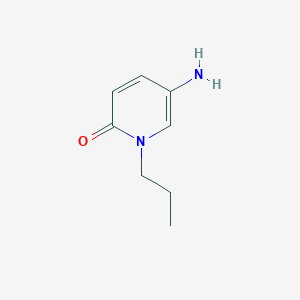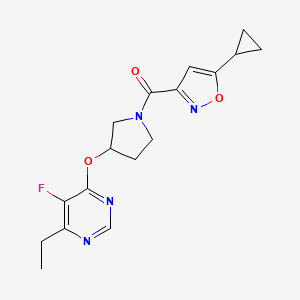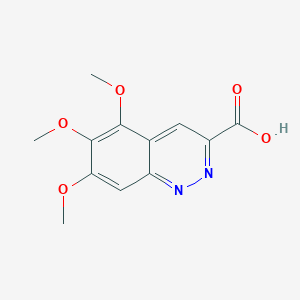
5,6,7-trimethoxycinnoline-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-trimethoxycinnoline-3-carboxylic Acid is a biochemical compound with the molecular formula C12H12N2O5 and a molecular weight of 264.23 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 5,6,7-trimethoxycinnoline-3-carboxylic Acid is1S/C12H12N2O5/c1-17-9-5-7-6 (10 (18-2)11 (9)19-3)4-8 (12 (15)16)14-13-7/h4-5H,1-3H3, (H,15,16) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
5,6,7-trimethoxycinnoline-3-carboxylic Acid is a powder that is stored at room temperature . It has a predicted melting point of 193.91°C , a predicted boiling point of approximately 301.0°C at 760 mmHg , a predicted density of approximately 1.4 g/cm3 , and a predicted refractive index of n20D 1.61 .Wissenschaftliche Forschungsanwendungen
Antitumor Antibiotic Analogs
5,6,7-Trimethoxycinnoline-3-carboxylic acid and its structural analogs have been studied for their potential as antitumor antibiotics. Research by Boger et al. (1987) explored the antimicrobial and cytotoxic properties of various quinoline derivatives, aiming to define the role of peripheral substituents in enhancing biological properties (Boger, Yasuda, Mitscher, Drake, Kitos, & Thompson, 1987).
Phototoxicity in Fluorinated Quinolones
Fasani et al. (1999) investigated the photochemistry of fluorinated quinolones, which are used as antibacterials and are known to be phototoxic. This research is relevant to understanding the behavior of quinolone derivatives under light exposure, which might have implications for compounds like 5,6,7-trimethoxycinnoline-3-carboxylic acid (Fasani, Barberis Negra, Mella, Monti, & Albini, 1999).
Boron Neutron Capture Therapy
A study by Tietze et al. (2002) on the synthesis and biological evaluation of ortho-carborane derivatives containing a 5,6,7-trimethoxyindole unit for use in boron neutron capture therapy highlights the potential therapeutic applications of this chemical structure. This research provides insights into how 5,6,7-trimethoxycinnoline-3-carboxylic acid derivatives could be used in cancer treatment (Tietze, Griesbach, Bothe, Nakamura, & Yamamoto, 2002).
Synthesis of Anticancer Compounds
Tercel et al. (1999) synthesized methyl 5-amino-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-pyrrolo[3,2-e]indole-7-carboxylate, an amino analogue of the anticancer antibiotic and potent DNA alkylating agent seco-duocarmycin SA. This research underscores the importance of such compounds in the development of new anticancer therapies (Tercel, Gieseg, Denny, & Wilson, 1999).
Metabolism Studies
Meyer and Scheline (1972) conducted a study on the metabolism of 3,4,5-trimethoxycinnamic acid and related compounds in rats, providing valuable information on how these compounds are processed biologically. Such studies are critical for understanding the potential therapeutic applications and safety of derivatives like 5,6,7-trimethoxycinnoline-3-carboxylic acid (Meyer & Scheline, 1972).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
The primary targets of 5,6,7-trimethoxycinnoline-3-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of 5,6,7-trimethoxycinnoline-3-carboxylic acid’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Eigenschaften
IUPAC Name |
5,6,7-trimethoxycinnoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-17-9-5-7-6(10(18-2)11(9)19-3)4-8(12(15)16)14-13-7/h4-5H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNRSJNCTYMSHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NN=C(C=C2C(=C1OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-trimethoxycinnoline-3-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2395845.png)
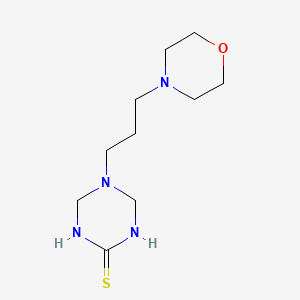
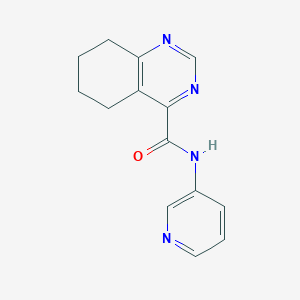
![3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2395848.png)


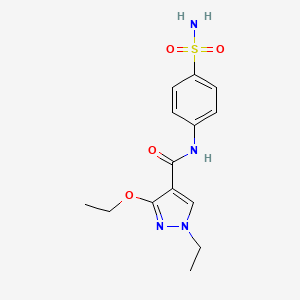
![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/no-structure.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid](/img/structure/B2395855.png)
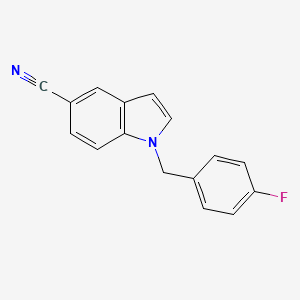
![N-[2-tert-butyl-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-(4-methylphenyl)-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2395858.png)
